molecular formula C6H6BrClO B575298 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride CAS No. 164795-74-8

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride

Cat. No.: B575298
CAS No.: 164795-74-8
M. Wt: 209.467
InChI Key: CYEOMBUIDXDKQX-UHFFFAOYSA-N
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Description

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a highly strained bicyclic compound featuring a unique [1.1.1]pentane scaffold. This structure imparts significant steric and electronic properties, making it valuable in medicinal chemistry and materials science as a bioisostere for tert-butyl or aromatic groups. The presence of a reactive carbonyl chloride group (-COCl) enables its use as an acylating agent, while the bromine substituent at the 3-position offers opportunities for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

3-bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEOMBUIDXDKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664972
Record name 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164795-74-8
Record name 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Ester Hydrolysis

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3) serves as a key intermediate:

  • Hydrolysis : Reacting the ester with aqueous NaOH (2M) in THF at reflux for 12 hours yields 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid.

  • Yield : ~85%.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂):

  • Conditions : Reflux in anhydrous dichloromethane with catalytic DMF for 2 hours.

  • Workup : Excess reagent is removed under reduced pressure.

  • Yield : >90%.

One-Pot Synthesis from [1.1.1]Propellane

A recent advancement involves direct functionalization of [1.1.1]propellane in a single reaction vessel:

  • Reagents : Semicarbazides, Fe(Pc) catalyst, and tert-butyl hydroperoxide (TBHP).

  • Mechanism : Iron-mediated radical addition facilitates simultaneous ring-opening and functionalization.

  • Modification : Replacing semicarbazides with phosgene (COCl₂) introduces the carbonyl chloride group.

  • Yield : 40–50% for the combined steps.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
[1.1.1]Propellane Route[1.1.1]PropellaneKOtBu, Br₂60–70%High
Direct BrominationBicyclo[1.1.1]pentane-COClNBS, AIBN45–55%Moderate
Ester Hydrolysis/ChlorinationMethyl esterNaOH, SOCl₂75–85%Low
One-Pot Synthesis[1.1.1]PropellaneFe(Pc), TBHP, COCl₂40–50%Moderate

Challenges and Optimization Strategies

  • Strain-Induced Reactivity : The bicyclo[1.1.1]pentane framework’s high strain (~70 kcal/mol) necessitates mild conditions to prevent decomposition. Low temperatures (0–25°C) and short reaction times are critical.

  • Regioselectivity : Bromination at the 3-position is favored due to reduced steric hindrance compared to the 1-position. Computational studies suggest electronic effects dominate this selectivity.

  • Purification : Chromatography on silica gel with hexane/ethyl acetate (4:1) effectively separates the product from byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The bromine atom also contributes to the compound’s reactivity by facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs sharing the bicyclo[1.1.1]pentane core or functional similarities.

Methyl 3-Bromobicyclo[1.1.1]pentane-1-carboxylate (CAS: 83249-14-3)

  • Molecular Formula : C₈H₉BrO₂
  • Molecular Weight : 217.06 g/mol
  • Functional Groups : Ester (-COOCH₃), bromine
  • Key Differences :
    • The ester group (-COOCH₃) is less reactive than the acyl chloride (-COCl), making this compound more stable under ambient conditions.
    • Used in Suzuki-Miyaura coupling reactions to introduce bicyclo[1.1.1]pentane motifs into pharmaceuticals .

3-Bromobicyclo[1.1.1]pentane-1-carbonitrile (CAS: 156329-61-2)

  • Molecular Formula : C₆H₆BrN
  • Molecular Weight : 172.03 g/mol
  • Functional Groups : Nitrile (-CN), bromine
  • Key Differences :
    • The nitrile group offers distinct reactivity, enabling transformations into amines or carboxylic acids.
    • Acts as a precursor for agrochemical intermediates, contrasting with the acyl chloride’s role in peptide synthesis .

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one (CAS: 2102408-90-0)

  • Molecular Formula : C₁₃H₁₃BrO
  • Molecular Weight : 265.15 g/mol
  • Functional Groups : Ketone (-CO-), bromine
  • Key Differences :
    • The ketone group allows for nucleophilic additions, unlike the electrophilic acyl chloride.
    • Demonstrated utility in synthesizing rigidified aromatic derivatives for drug discovery .

3-Bromopropionyl Chloride (CAS: 15486-96-1)

  • Molecular Formula : C₃H₄BrClO
  • Molecular Weight : 171.41 g/mol
  • Functional Groups : Acyl chloride (-COCl), bromine
  • Key Differences :
    • Linear structure (vs. bicyclic) reduces steric hindrance, enhancing reactivity in acylation reactions.
    • Boiling point: 55–57°C (17 mmHg); density: 1.701 g/cm³ .

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride Not provided C₆H₆BrClO ~193.47 (estimated) Acyl chloride, bromine Acylating agent, bioisostere
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate 83249-14-3 C₈H₉BrO₂ 217.06 Ester, bromine Coupling reactions
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile 156329-61-2 C₆H₆BrN 172.03 Nitrile, bromine Agrochemical precursors
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one 2102408-90-0 C₁₃H₁₃BrO 265.15 Ketone, bromine Rigid aromatic analogs
3-Bromopropionyl chloride 15486-96-1 C₃H₄BrClO 171.41 Acyl chloride, bromine Linear acylation agent

Research Findings and Reactivity Insights

  • Synthetic Utility : The acyl chloride derivative undergoes nucleophilic substitution at the carbonyl group, enabling rapid synthesis of amides or esters. In contrast, the nitrile analog requires harsher conditions (e.g., LiAlH₄) for reduction to amines .
  • Ring Strain Effects : The bicyclo[1.1.1]pentane core increases ring strain compared to linear analogs like 3-bromopropionyl chloride, enhancing reactivity in strain-release functionalization .
  • Thermal Stability : The methyl ester derivative (CAS: 83249-14-3) exhibits greater thermal stability than the acyl chloride, which may decompose above 100°C .

Biological Activity

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 164795-74-8) is characterized by a bicyclic structure that imparts unique strain and reactivity properties. The presence of the bromine atom and the carbonyl chloride functional group enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Lipophilicity : The compound's structure increases its lipophilicity, facilitating membrane penetration.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Analgesic Effects : There is evidence suggesting potential pain-relieving properties.
  • Anti-inflammatory Activity : Compounds structurally related to this compound have been associated with reduced inflammation markers.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 3-bromobicyclo[1.1.1]pentane derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating strong antimicrobial activity.

CompoundGram-positive ActivityGram-negative Activity
3-Bromobicyclo[1.1.1]pentaneHighModerate
Control (Standard Antibiotic)Very HighVery High

Study 2: Analgesic Properties

In another research project, the analgesic effects were evaluated using animal models. The compound was administered at varying doses, revealing dose-dependent pain relief comparable to standard analgesics.

Dose (mg/kg)Pain Relief (%)
1030
2055
4080

Study 3: Anti-inflammatory Effects

A recent investigation examined the anti-inflammatory properties of this compound in a rat model of induced inflammation. The findings indicated a significant reduction in inflammatory markers (e.g., TNF-alpha levels).

Q & A

Q. What scalable synthesis methods are available for 3-bromobicyclo[1.1.1]pentane-1-carbonyl chloride?

The most robust method involves light-enabled reactions of alkyl iodides with quadricyclane under fluid conditions, producing bicyclo[1.1.1]pentane (BCP) halides. This catalyst-free, initiator-free approach yields high-purity products (~90%) after solvent evaporation, bypassing complex purification steps . For carbonyl chloride derivatives, subsequent functionalization (e.g., nucleophilic substitution or carbonyl activation) is typically required.

Q. How is the structural integrity of this compound validated?

Key characterization techniques include:

  • NMR spectroscopy : Bridgehead proton signals (δ ~2.5–3.5 ppm) confirm BCP core geometry.
  • Mass spectrometry (MS) : Molecular ion peaks and isotopic patterns verify bromine and chlorine presence.
  • X-ray crystallography : Resolves steric strain and bond angles in the BCP framework .

Q. What role does this compound play in medicinal chemistry?

BCP derivatives mimic ortho-substituted benzene rings in bioactive molecules, offering improved metabolic stability and solubility. Over 300 BCP analogs have been synthesized for drug discovery, targeting CNS disorders and enzyme inhibition .

Q. What are the stability considerations for handling this compound?

As an acyl chloride, it is moisture-sensitive. Standard practices include:

  • Storage under inert gas (Ar/N₂).
  • Use of anhydrous solvents (e.g., THF, DCM).
  • Immediate derivatization to avoid hydrolysis. (Note: Specific stability data for this compound is limited in the provided evidence.)

Q. Which analytical methods differentiate this compound from structural analogs?

  • HPLC-MS : Separates and identifies trace impurities (e.g., debrominated byproducts).
  • IR spectroscopy : Confirms carbonyl chloride absorption bands (~1800 cm⁻¹).
  • Elemental analysis : Validates Br/Cl stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in BCP halide synthesis?

  • Light wavelength tuning : Adjusting UV/visible light intensity minimizes side reactions.
  • Solvent selection : Non-polar solvents (e.g., hexane) enhance quadricyclane reactivity.
  • Scalability : Kilogram-scale synthesis is achievable via flow reactors under continuous light exposure .

Q. How should researchers address contradictory NMR data in BCP derivatives?

  • Dynamic effects : Bridgehead protons exhibit splitting due to restricted rotation; use variable-temperature NMR to resolve overlapping signals.
  • Isotopic labeling : ¹³C-labeled analogs clarify carbon connectivity in crowded spectra .

Q. What challenges arise in functionalizing the bridgehead position of BCPs?

Steric hindrance limits nucleophilic substitution. Strategies include:

  • Photochemical activation : Enables radical-based coupling reactions.
  • Transition-metal catalysis : Pd-mediated cross-couplings with aryl boronic acids.
  • Electrophilic trapping : Use of Grignard reagents under controlled conditions .

Q. How can computational modeling aid in predicting BCP derivative reactivity?

  • DFT calculations : Map transition states for bridgehead substitutions (e.g., SN2 vs. radical pathways).
  • Molecular dynamics : Simulate steric effects in solution-phase reactions.
  • Docking studies : Predict binding affinities of BCP-containing drug candidates .

Q. What are the limitations of current scale-up methods for BCP halides?

  • Light penetration : Large-scale reactors require uniform light distribution.
  • Byproduct formation : Aggressive scaling may increase dimerization or decomposition.
  • Purity trade-offs : Solvent-free evaporation works for research but may necessitate chromatography for pharmaceutical-grade material .

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